Product packaging for 3,4-Dimethyl-2(5H)-furanone(Cat. No.:CAS No. 1575-46-8)

3,4-Dimethyl-2(5H)-furanone

Cat. No.: B129839
CAS No.: 1575-46-8
M. Wt: 112.13 g/mol
InChI Key: QHQDWCHELGHSTO-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2(5H)-furanone is a chemical intermediate of significant interest in organic and medicinal chemistry research. It belongs to the class of 2(5H)-furanones (α,β-butenolides), which are recognized as privileged structural motifs found in a variety of natural products and serve as useful precursors for the synthesis of lactones and furans . Its core structure makes it a promising pharmacore and a versatile scaffold for constructing more complex molecules . The primary research value of this compound lies in its application as a key synthetic intermediate. It is identified as a promising cross-coupling partner in reactions such as the Suzuki-Miyaura cross-coupling, enabling the synthesis of biphenyl-substituted furanones and other derivatives for material science and drug discovery programs . Furthermore, related 2(5H)-furanones have been studied in the context of microbial signaling. For instance, certain 2(5H)-furanones released by Lactobacillus helveticus have been shown to act as signaling molecules that can induce autolysis and morphological changes in bacterial cells, suggesting a potential role in microbial communication . Researchers can leverage this compound as a foundational building block for developing novel compounds with potential biological activity and for exploring new synthetic methodologies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B129839 3,4-Dimethyl-2(5H)-furanone CAS No. 1575-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-3-8-6(7)5(4)2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQDWCHELGHSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80320672
Record name 3,4-Dimethyl-2(5H)-furanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575-46-8
Record name NSC362902
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362902
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethyl-2(5H)-furanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3,4 Dimethyl 2 5h Furanone and Its Derivatives

Direct Synthesis of 3,4-Dimethyl-2(5H)-furanone

The direct synthesis of 3,4-disubstituted 2(5H)-furanones can be challenging, but several strategies have been developed for analogous structures, which are applicable to the target compound, this compound.

Routes via Nucleophilic Addition and Reduction

One plausible and versatile approach to constructing the this compound skeleton involves the intramolecular cyclization of a γ-keto ester or a related precursor. The general mechanism hinges on the nucleophilic attack of an enolate or a reduced hydroxyl group onto an ester carbonyl, followed by dehydration.

A common strategy begins with a β-keto ester, which can be alkylated at the α-position. For the synthesis of this compound, a suitable starting material would be ethyl 2-methyl-3-oxobutanoate. This precursor can undergo a sequence of reactions:

Nucleophilic Addition: The first methyl group (destined for the C4 position) is introduced by reacting the enolate of a β-keto ester, such as ethyl acetoacetate, with a methylating agent. The second methyl group (at the C3 position) can be introduced through a subsequent alkylation step.

Reduction: The ketone functionality of the resulting γ-keto ester is selectively reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). youtube.com This reduction is a critical step, transforming the keto group into the necessary hydroxyl group for lactonization. youtube.com

Cyclization (Lactonization): Upon acidification, the hydroxyl group performs an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the five-membered lactone ring. Subsequent elimination of water (dehydration) from the resulting intermediate yields the α,β-unsaturated lactone, this compound.

This sequence is summarized in the table below, outlining the key transformations.

StepReaction TypeReagentsIntermediate/Product
1AlkylationEthyl 2-methyl-3-oxobutanoate + CH₃IEthyl 2,2-dimethyl-3-oxobutanoate
2ReductionNaBH₄, Methanol (B129727)Ethyl 3-hydroxy-2,2-dimethylbutanoate
3Acid-catalyzed CyclizationH₃O⁺, HeatThis compound

This table presents a proposed synthetic pathway based on standard organic chemistry principles.

Another approach could involve palladium-catalyzed reactions. For instance, easily accessible 3,4-dibromo-2(5H)-furanone can undergo regioselective reactions. A Stille coupling with an organostannane reagent could introduce one substituent, followed by another coupling reaction to install the second, providing a route to unsymmetrical 3,4-disubstituted furanones. researchgate.net Adapting this for the dimethyl derivative would involve sequential coupling with methyl-containing organometallic reagents.

Utilization as a Synthetic Intermediate

While specific industrial applications of this compound as a synthetic intermediate are not widely documented, its structure suggests significant potential in organic synthesis. The reactivity of the α,β-unsaturated lactone system allows for several key transformations.

Conjugate Addition: The electrophilic β-carbon (C4) is susceptible to Michael (1,4-conjugate) addition by a wide range of nucleophiles, including organocuprates, amines, and thiols. researchgate.net This reaction is a powerful tool for introducing substituents at the C4 position, leading to functionalized γ-butyrolactones.

Epoxidation and Ring Opening: The double bond can be epoxidized, and the resulting epoxide can be opened by nucleophiles to yield highly functionalized lactones with stereocenters at C3 and C4.

Diels-Alder Reactions: The double bond within the furanone ring can act as a dienophile in Diels-Alder cycloadditions, providing access to complex bicyclic lactone systems.

Reduction: The double bond can be selectively reduced to afford the corresponding saturated lactone, 3,4-dimethyl-dihydrofuran-2(5H)-one. The carbonyl group can also be reduced under more forcing conditions.

Functionalization and Derivatization of the 2(5H)-Furanone Skeleton

The 2(5H)-furanone ring is a versatile template that can be modified through various chemical reactions to generate a library of derivatives with diverse properties.

Halogenation Reactions of this compound

Halogenation of the this compound ring can occur at several positions. Direct halogenation of the double bond can be achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). This can proceed via an electrophilic addition mechanism. The synthesis of 3,4-dihalogenated furan-2(5H)-ones can also be accomplished through the electrophilic cyclization of 4-hydroxy-2-alkynoates. researchgate.net

Furthermore, radical halogenation using NBS in the presence of a radical initiator can lead to substitution at the allylic C5 position, yielding 5-halo-3,4-dimethyl-2(5H)-furanone. These halogenated derivatives are valuable intermediates themselves, as the halogen atoms can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce further complexity. nih.govmdpi.com

Halogenation MethodReagent(s)Primary Product Type
Electrophilic AdditionBr₂ in CCl₄4,5-Dibromo-3,4-dimethyldihydrofuran-2(3H)-one
Radical SubstitutionNBS, AIBN5-Bromo-3,4-dimethyl-2(5H)-furanone
Decarboxylative Halogenation(From a related carboxylic acid precursor)Halogenated Furanone

This table outlines potential halogenation reactions based on the known reactivity of α,β-unsaturated systems.

Stereoselective Synthesis of Chiral Furanone Derivatives

The synthesis of chiral furanone derivatives is of great interest due to their prevalence in biologically active molecules. Achieving stereoselectivity in the synthesis of derivatives of this compound can be approached through several established strategies:

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product like an amino acid or a sugar. For example, the synthesis of the enantiomers of the related furanone, sotolon, has been achieved starting from tartaric acid. tandfonline.comoup.com

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. This could involve an asymmetric Michael addition to the furanone scaffold or an asymmetric alkylation of a precursor.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule to direct the stereochemistry of a reaction, followed by its subsequent removal.

For instance, a stereoselective reduction of a γ-keto ester precursor using a chiral reducing agent could set the stereocenter at the C5 position before cyclization, leading to an enantiomerically enriched furanone.

Formation Pathways of Structurally Related Dimethylfuranones

Several dimethylfuranone isomers are significant flavor and aroma compounds found in nature and processed foods. Their formation pathways often involve complex biochemical or thermal reactions.

Sotolon (4,5-Dimethyl-3-hydroxy-2(5H)-furanone): A potent flavor compound with a curry-like or caramel-like aroma, sotolon is a key character impact compound in fenugreek and aged wines. imreblank.ch Its formation can occur through an aldol (B89426) condensation between α-ketobutyric acid and acetaldehyde (B116499). researchgate.net Another significant pathway involves the thermally induced oxidative deamination of 4-hydroxy-L-isoleucine. imreblank.ch A postulated precursor, 3-amino-4,5-dimethyl-2(5H)-furanone, can be generated from pyruvic acid and glycine (B1666218). nih.gov

Furaneol® (2,5-Dimethyl-4-hydroxy-3(2H)-furanone): Known for its sweet, caramel (B1170704), or strawberry-like aroma, Furaneol® is a key flavor component in fruits like strawberries and pineapples. acs.orgmdpi.com It is commonly formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. acs.orgmdpi.com Key precursors in this pathway include D-fructose-1,6-diphosphate and methylglyoxal (B44143). nih.gov

Bullatenone (2,2-Dimethyl-5-phenyl-3(2H)-furanone): While not a 3,4-dimethyl isomer, the synthesis of bullatenone provides insight into furanone construction. One classic synthesis involves the reaction of α-bromoisobutyryl bromide with ethyl sodioaroylacetate, followed by decarboxylative hydrolysis. oup.comrsc.org

The table below summarizes these important related compounds and their primary formation routes.

Compound NameStructureKey PrecursorsFormation Pathway
Sotolon4,5-Dimethyl-3-hydroxy-2(5H)-furanoneα-Ketobutyric acid, Acetaldehyde, 4-HydroxyisoleucineAldol Condensation, Thermal Degradation
Furaneol®2,5-Dimethyl-4-hydroxy-3(2H)-furanoneReducing sugars, Amino acids, Fructose-1,6-diphosphateMaillard Reaction
Bullatenone2,2-Dimethyl-5-phenyl-3(2H)-furanoneα-Bromoisobutyryl bromide, Ethyl sodioaroylacetateCyclization/Decarboxylation

Thermal Generation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone)

3-Hydroxy-4,5-dimethyl-2(5H)-furanone, commonly known as sotolone, is a potent aroma compound responsible for spicy, curry-like, or burnt-sweet notes in a variety of foods and beverages, including fenugreek, aged sake, coffee, and certain wines. acs.orgagri.gov.il Its formation is often attributed to thermal processes involving specific precursors and reaction pathways.

Research has substantiated that sotolone can be generated thermally from the amino acid 4-hydroxy-L-isoleucine (HIL) through a process involving oxidative deamination. acs.orgagri.gov.il A key intermediate in this transformation is the lactone of HIL, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. Studies conducted in model systems have shown that this lactone is a more efficient precursor for sotolone formation compared to the open-chain amino acid. acs.orgagri.gov.il

The conversion efficiency is significantly influenced by reaction conditions such as temperature, pH, and the presence of α-dicarbonyl compounds. The optimal pH for sotolone formation from HIL is around 5, which represents a compromise between the lactonization of the amino acid and the subsequent amino-carbonyl reaction. acs.org Significant generation of sotolone occurs at temperatures above 70°C. acs.org

In model systems reacting precursors with various carbonyl compounds, α-ketoaldehydes like methylglyoxal proved to be more effective in generating sotolone than α-diketones such as 2,3-pentanedione. When 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone was used as the starting material, the yields of sotolone were substantially higher than those obtained from HIL under identical conditions. For instance, with methylglyoxal, the molar yield of sotolone increased by a factor of about five when using the lactone precursor instead of the amino acid. acs.orgagri.gov.il

Formation of Sotolone from Different Precursors with Carbonyl Compounds
PrecursorCarbonyl CompoundSotolone Yield (mol %)
4-Hydroxy-L-isoleucine (HIL)Methylglyoxal7.4
4-Hydroxy-L-isoleucine (HIL)2,3-Pentanedione<0.1
3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanoneMethylglyoxal35.9
3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone2,3-Pentanedione0.7

Data sourced from model system studies conducted at 100°C for 1 hour in a phosphate (B84403) buffer at pH 5. acs.org

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, produces a variety of intermediates that are crucial for the formation of sotolone. nih.gov Key intermediates include pyruvic acid, glyoxylic acid, and acetaldehyde.

One significant pathway involves the aldol condensation of acetaldehyde and α-ketobutyric acid. nih.govnih.govresearchgate.net α-Ketobutyric acid can be formed from several sources, including the enzymatic or chemical deamination of threonine or the oxidative degradation of ascorbic acid. nih.govnih.gov This pathway is particularly relevant in the aging of certain wines, where sotolone can develop over time. nih.govresearchgate.net

Furthermore, pyruvic acid and glyoxylic acid are instrumental in forming the direct amino precursor of sotolone, 3-amino-4,5-dimethyl-2(5H)-furanone. nih.govacs.org Isotope labeling studies have revealed two primary pathways for the formation of an intermediate, 4,5-dimethylfuran-2,3-dione:

Pyruvic Acid Pathway : This route involves the self-aldol condensation of pyruvic acid, followed by lactonization and an aldol reaction with a formaldehyde (B43269) source. This pathway has been identified as the more efficient of the two. nih.govacs.org

Glyoxylic Acid Pathway : This involves the self-aldol addition of acetaldehyde with glyoxylic acid, followed by lactonization. nih.govacs.org

The resulting 4,5-dimethylfuran-2,3-dione intermediate can then interact with any amino acid via a Strecker-like reaction to yield 3-amino-4,5-dimethyl-2(5H)-furanone, which subsequently converts to sotolone. nih.govacs.org

Oxidative deamination is a critical chemical transformation in the generation of sotolone from its amino acid precursors. acs.org This reaction involves the removal of an amine group from a molecule and its replacement with a keto group, generating α-keto acids and ammonia. researchgate.net

Biosynthetic Routes to 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

4-Hydroxy-2,5-dimethyl-3(2H)-furanone, known as Furaneol, is a key aroma compound contributing a characteristic caramel or sweet, fruity aroma to fruits like strawberries and pineapples. acs.org Unlike sotolone, its formation is well-documented through both enzymatic pathways in biological systems and non-enzymatic Maillard reactions during thermal processing.

In plants, particularly strawberries (Fragaria × ananassa), a specific enzymatic pathway for Furaneol biosynthesis has been elucidated. nih.gov The natural progenitor for this pathway has been identified as D-fructose-1,6-diphosphate. nih.govnih.gov

The final step in the biosynthetic route is catalyzed by an enone oxidoreductase. nih.govnih.gov This enzyme, previously identified as Fragaria × ananassa quinone oxidoreductase (FaQR), catalyzes the NADPH-dependent reduction of the highly reactive precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to yield Furaneol. nih.govnih.gov The expression of the gene encoding this enzyme is strongly induced during fruit ripening, correlating with the accumulation of Furaneol. nih.gov

In addition to its formation, Furaneol is further metabolized in strawberries into derivatives such as its methyl ether (2,5-dimethyl-4-methoxy-3(2H)-furanone, or mesifurane) and various glucosides. acs.org The methylation is carried out by an O-methyltransferase that uses S-adenosylmethionine (SAM) as the methyl group donor. acs.orgagri.gov.il

The yeast Zygosaccharomyces rouxii, important in soy sauce fermentation, is also capable of producing Furaneol from D-fructose-1,6-bisphosphate through enzymatic processes. nih.gov

Key Molecules in the Enzymatic Biosynthesis of Furaneol in Strawberry
Molecule TypeNameRole
Primary ProgenitorD-fructose-1,6-diphosphateInitial substrate for the pathway
Direct Precursor4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)Substrate for the final reduction step
EnzymeFragaria × ananassa enone oxidoreductase (FaEO/FaQR)Catalyzes the conversion of HMMF to Furaneol
CofactorNAD(P)HProvides reducing equivalent for the reaction
Product4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)Final aroma compound

Furaneol was first identified as a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. nih.govmdpi.com This non-enzymatic pathway is a significant source of Furaneol in processed foods. nih.gov

The formation of Furaneol via the Maillard reaction can proceed from various precursors. Hexose sugars, such as fructose (B13574) and glucose, are common starting materials. imreblank.ch Deoxysugars like L-rhamnose are particularly efficient precursors, yielding high amounts of Furaneol. researchgate.net Pentose (B10789219) sugars (five-carbon sugars) can also generate Furaneol in the presence of amino acids like glycine or alanine. imreblank.ch The mechanism involves the incorporation of Strecker aldehydes (e.g., formaldehyde derived from glycine) into the pentose moiety, effectively elongating the carbon chain to form the Furaneol skeleton. imreblank.ch

Intermediates such as methylglyoxal, an α-dicarbonyl compound, are also known to be involved in Furaneol formation during Maillard reactions. researchwithrutgers.com The specific pathways and the final yield of Furaneol are dependent on factors such as the type of sugars and amino acids present, pH, and the temperature and duration of heating. nih.gov

Biological Activities and Pharmacological Relevance of Furanone Compounds

Antimicrobial and Antifungal Efficacy

Comprehensive searches of scientific databases for studies on the antimicrobial and antifungal properties of 3,4-Dimethyl-2(5H)-furanone did not yield specific research detailing its efficacy against the microorganisms outlined below. The majority of available literature focuses on other furanone derivatives, such as halogenated or hydroxylated analogs.

Inhibition of Bacterial Growth (e.g., Salmonella typhimurium)

There is currently no specific scientific literature available that investigates or establishes the inhibitory effects of this compound on the growth of Salmonella typhimurium. Research in this area has concentrated on other furanone structures, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone and various brominated furanones, which have been studied for their mutagenicity and biofilm inhibition in Salmonella, respectively. vliz.beosti.govnih.gov

Disruption of Biofilm Formation (e.g., Bacillus subtilis, Staphylococcus aureus)

No dedicated studies on the effect of this compound on biofilm formation by either Bacillus subtilis or Staphylococcus aureus were identified in the current scientific literature. The existing body of research on furanones as anti-biofilm agents primarily examines the activity of derivatives containing sulfonyl groups, halogens, or other functional moieties. frontiersin.orgnih.govnih.govresearchgate.netpsu.edu

Antifungal Properties against Pathogenic Fungi (e.g., Candida albicans)

Specific investigations into the antifungal properties of this compound against Candida albicans are not present in the available scientific literature. Studies on related compounds, such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), have shown antifungal activity, but these findings cannot be directly extrapolated to this compound due to structural differences. researchgate.net

Antitumor and Anticancer Investigations

A review of the literature reveals no specific studies evaluating the antitumor or anticancer potential of this compound. The anticancer research within the furanone family has largely focused on more complex derivatives, including those with dibromo, dihalo, or bis-furanone structures, which have been assessed for their cytotoxic effects against various cancer cell lines. mdpi.comnih.govmdpi.com

Antiviral and Anti-inflammatory Properties

There is a lack of specific published research detailing any antiviral or anti-inflammatory properties of this compound. While the general 2(5H)-furanone scaffold is recognized as a pharmacophore present in compounds with a wide range of biological activities, including anti-inflammatory action, dedicated studies on the 3,4-dimethyl substituted version are absent. nih.gov Some commercial chemical databases list "anti-inflammatory" as a potential property, but this is not substantiated by primary research literature. chemicalbook.comas-1.co.jp

Antioxidant Capacity and Mechanisms

No scientific studies were found that specifically investigate the antioxidant capacity or the mechanisms of antioxidant action for this compound. Research on the antioxidant properties of furanones has typically centered on hydroxylated derivatives, such as 4-hydroxy-3(2H)-furanones, which act as potent superoxide (B77818) anion scavengers. nih.gov

Modulation of Inter-Organismal Signaling

Furanone compounds serve as significant signaling molecules that can influence the interactions between different organisms. Their structural similarity to natural signaling molecules allows them to interfere with or mimic biological communication processes, thereby playing crucial roles in various ecosystems. This modulation is particularly evident in their ability to disrupt bacterial communication and act as chemical messengers or deterrents.

A primary biological activity of furanone compounds is the disruption of quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. wikipedia.org Many Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) as signaling molecules for this process. wikipedia.orgmdpi.com Furanones, particularly halogenated derivatives isolated from the marine red alga Delisea pulchra, are structural analogs of AHLs and can interfere with QS-regulated processes like biofilm formation, swarming motility, and virulence factor production. nih.govnih.govnih.gov

The mechanism of interference often involves the furanone molecule competing with the native AHL signal for the binding site on the receptor protein (e.g., LuxR-type proteins). researchgate.netnih.gov This interaction can lead to several outcomes:

Competitive Inhibition : The furanone binds to the AHL receptor, preventing the native signal from binding and activating the transcription of QS-target genes. researchgate.net

Receptor Destabilization : The binding of a furanone can render the receptor protein unstable, leading to its accelerated degradation. researchgate.netnih.gov This reduces the cellular concentration of the receptor, thereby inhibiting the entire signaling cascade. researchgate.net Studies have shown that the half-life of the LuxR protein can be reduced up to 100-fold in the presence of certain halogenated furanones. researchgate.net

Interference with Multiple Systems : Beyond the AHL (or Autoinducer-1) system, furanones have been shown to interfere with the Autoinducer-2 (AI-2) signaling system, which is utilized by both Gram-negative and Gram-positive bacteria. psu.edunih.gov This broad-spectrum activity highlights their potential as versatile anti-infective agents. nih.gov

In natural environments, furanones play a critical role in mediating ecological interactions. The most well-documented example is their function as a chemical defense mechanism for the marine alga Delisea pulchra. nih.gov This alga produces and releases halogenated furanones onto its surface to prevent colonization by bacteria and other marine organisms, a process known as biofouling. nih.govnih.gov By inhibiting bacterial quorum sensing, these compounds prevent the formation of biofilms on the algal surface, which is the first step in the settlement of larger fouling organisms. nih.gov Therefore, in this context, furanones act as powerful deterrents.

Beyond their role as deterrents, some furanone compounds are recognized as signaling molecules, or pheromones. For instance, certain 2(5H)-furanones have been identified as potential cell-to-cell signaling molecules in Lactobacillus helveticus, a bacterium important in cheese production. researchgate.net These furanones appear to be involved in the regulation of autolysis (self-degradation) of the bacterial cells, which is a crucial step for the release of enzymes that contribute to cheese ripening. researchgate.net Similarly, the furanone derivative 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a well-known aroma compound in fruits, has demonstrated broad-spectrum antimicrobial activities, suggesting a defensive role in preventing microbial spoilage. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of furanone compounds is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific molecular features influence their efficacy as quorum sensing inhibitors or other bioactive agents. These studies guide the synthesis of novel analogs with enhanced potency and potentially reduced toxicity. nih.gov

The type and placement of chemical groups (substituents) on the furanone ring are critical determinants of biological function. Research has shown that even minor modifications can lead to significant changes in activity. ucc.ie

Key findings from SAR studies include:

Aryl and Heteroaryl Substituents : The introduction of aromatic or heterocyclic rings can significantly impact activity. For example, furanone derivatives with a 4-methoxyphenyl (B3050149) substituent have been shown to inhibit bioluminescence, a QS-regulated process, by 33%. ucc.ie In contrast, analogs with an unsubstituted diphenyl group were found to be essentially inactive. ucc.ie

C3 Position Substituents : The presence or absence of a substituent at the C3 position of the furanone ring is particularly important. A study on a library of brominated furanones found that compounds lacking an alkyl chain at the C3 position were the most potent inhibitors of Salmonella biofilm formation, with IC50 values as low as 10 ± 3 µM. ucc.ie

Methyl Group Position : The placement of a simple methyl group can also alter efficacy. Studies comparing 3-methyl-substituted and 4-methyl-substituted gem-dibromofuranones did not find that the presence of the methyl group was associated with an increase in QS inhibition. ucc.ie

Table 1: Influence of Substituents on Furanone Bioactivity Against Salmonella enterica Biofilm Formation
Compound ReferenceSubstituent at C3 PositionBioactivity (IC50)
Furanone 26None10 ± 3 µM
Furanone 24None15 ± 5 µM
Furanone 25None15 ± 4 µM
Furanone 28Alkyl chain50 ± 5 µM
Furanone 29Alkyl chain60 ± 15 µM
Furanone 12Alkyl chain100 ± 10 µM

Data sourced from Janssens et al. as cited in research literature. ucc.ie

Halogenation is a key structural feature of many of the most potent naturally occurring furanone-based QS inhibitors. researchgate.net

Halogen Type and Position : The presence of a halogen, particularly bromine on an exocyclic vinyl group (a double bond attached to the ring), is often considered critical for high potency. ucc.ie Replacing bromine with iodine can sometimes lead to a marginal increase in activity. ucc.ie The high reactivity conferred by two labile halogen atoms at the C3 and C4 positions also makes these compounds versatile starting points for synthesizing new derivatives. researchgate.netmdpi.com

Alkyl Chain Length : The length of an alkyl side chain attached to the furanone ring has a significant effect on bioactivity. Generally, increasing the length of the alkyl chain has a negative impact on QS inhibitory activity. ucc.ie For example, in one study, a heptyne-substituted furanone inhibited bioluminescence by 52%, while extending the chain to an octyne resulted in a reduction of this inhibition to 40%. ucc.ie However, incorporating a 3- or 4-alkyl group has also been linked to reduced toxicity in some cases. ucc.ie

Table 2: Impact of Halogenation and Alkyl Chain Length on Quorum Sensing Inhibition
Furanone AnalogKey Structural FeatureTarget/AssayObserved Effect
Compound 19Iodine on exocyclic vinyl groupE. coli bioluminescenceMore active than bromine-substituted analog (Compound 15) ucc.ie
Compound 15Bromine on exocyclic vinyl groupE. coli bioluminescenceHighly active; reduced relative light units to <1,000 ucc.ie
Heptyne-substituted furanone (31)7-carbon alkyne chainV. harveyi bioluminescence52% inhibition ucc.ie
Octyne-substituted furanone (32)8-carbon alkyne chainV. harveyi bioluminescence40% inhibition (reduced activity with longer chain) ucc.ie

These SAR studies underscore the chemical tunability of the furanone scaffold, allowing for the rational design of derivatives optimized for specific biological targets and applications.

Natural Occurrence and Biosynthetic Origins of Dimethylfuranones

Presence in Food Matrices and Flavor Chemistry

The characteristic sweet, caramel-like, and sometimes nutty or spicy aromas of many foods and aged beverages can be attributed to the presence of specific dimethylfuranones.

Certain dimethylfuranones are key odorants that develop during the aging process of various alcoholic beverages, contributing to their complex and desirable aroma profiles. One of the most significant is 3-hydroxy-4,5-dimethyl-2(5H)-furanone, commonly known as sotolon.

In aged Port wine, sotolon is a crucial flavor compound, imparting "nutty" and "spicy-like" notes. acs.org Its concentration has been observed to increase linearly with the duration of oxidative aging, with levels ranging from 5 to 958 µg/L in wines aged between 1 and 60 years. acs.org Similarly, sotolon contributes to the characteristic "Madeira-oxidized" aroma in aged beers and other fortified wines like sherry. nih.govacs.orgresearchgate.net

Sotolon is also a significant contributor to the aroma of aged sake, where it imparts a burnt, sweet note. callingallcontestants.com In coffee, both sotolon and another prominent dimethylfuranone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (known as furaneol or strawberry furanone), are important flavor constituents. nih.gov

Table 1: Contribution of Sotolon to the Aroma of Aged Beverages

BeverageAroma ContributionReported Concentration Range
Aged Port WineNutty, spicy-like5 to 958 µg/L
Aged BeerMadeira-oxidized, curry, walnut5 to 42 µg/L
Aged SakeBurnt, sweetNot specified
Sherry WinesOxidized mineralityNot specified

Dimethylfuranones are not exclusive to aged products; they are also found naturally in a variety of plants and fruits, where they are key to their characteristic aromas.

Sotolon is the dominant aroma component in fenugreek seeds, providing a distinctive spicy, curry-like scent. callingallcontestants.com It is also found in maple syrup and contributes to the burnt-sweet notes of cane sugar. callingallcontestants.com

Furaneol, often called strawberry furanone, is a vital aroma compound in many fruits. wikipedia.orgnih.govwein.plus It was first identified in pineapple and is a key odorant in strawberries, raspberries, tomatoes, lychee, and kiwi. wikipedia.orgnih.govmdpi.com In strawberries, the concentration of furaneol can increase significantly during ripening. wikipedia.org

Table 2: Natural Occurrence of Key Dimethylfuranones

CompoundCommon Name(s)Natural SourceCharacteristic Aroma
3-hydroxy-4,5-dimethyl-2(5H)-furanoneSotolonFenugreek, Maple Syrup, Sugarcane, Curry LeavesSpicy, curry, maple syrup, burnt sugar
4-hydroxy-2,5-dimethyl-3(2H)-furanoneFuraneol, Strawberry FuranoneStrawberry, Pineapple, Raspberry, Tomato, BuckwheatSweet, fruity, caramel (B1170704), strawberry

Biological Production in Plants, Microorganisms, and Insects

The formation of dimethylfuranones in nature is a result of specific biosynthetic pathways in various organisms. researchgate.net While also formed through the Maillard reaction during heating, their production in fresh fruits and fermented products is enzymatic. nih.govmdpi.comacs.org

The biosynthesis of furaneol has been extensively studied in strawberries. nih.gov Research has identified D-fructose-1,6-diphosphate as the natural progenitor of furaneol in fruit. mdpi.com In strawberries, studies suggest that the phosphorylated carbohydrate is converted through a series of enzymatic steps to produce furaneol. nih.gov

The proposed pathway involves the conversion of D-fructose-1,6-diphosphate into an intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). This intermediate is then reduced by a ripening-induced enzyme, Fragaria x ananassa enone oxidoreductase (FaEO), to yield 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol). nih.govresearchgate.net In the plant, furaneol can be further metabolized into its methoxy derivative (mesifurane) or glycosylated forms. nih.govacs.org

Microorganisms, particularly yeasts, play a crucial role in the formation of dimethylfuranones during fermentation. The yeast Zygosaccharomyces rouxii is known for its ability to produce furaneol during the fermentation of products like soy sauce and miso.

The primary precursor for furaneol production by this yeast is D-fructose-1,6-bisphosphate. acs.org The yeast cells catalyze the conversion of this sugar phosphate (B84403) into furaneol, a process involving both chemical and enzymatic steps. While some intermediates can form chemically in the culture medium, the final conversion to furaneol requires enzymes present in the yeast. acs.org Other yeasts, such as Saccharomyces cerevisiae, are also known to produce furaneol. nih.gov

Metabolic Pathways and Toxicological Considerations of Furanone Structures

In Vivo Metabolism Studies (e.g., Glucuronidation)

There are no available in vivo studies detailing the metabolic fate of 3,4-Dimethyl-2(5H)-furanone in biological systems. Research on the absorption, distribution, metabolism, and excretion (ADME) of this specific compound has not been published. Therefore, information regarding metabolic processes such as glucuronidation, sulfation, or oxidation for this compound is currently unknown.

Interaction with Biological Systems and Enzyme Pathways (e.g., Cytochrome P450)

Specific data on the interaction of this compound with biological systems, including key enzyme pathways like the cytochrome P450 (CYP450) system, is not documented. While other furan (B31954) derivatives have been investigated for their potential to induce or inhibit CYP450 enzymes, no such studies have been conducted for this compound. nih.gov

Assessment of Potential Genotoxicity and Mutagenicity

No studies assessing the potential genotoxicity or mutagenicity of this compound were identified. Standard genotoxicity assays, such as the Ames test, chromosomal aberration tests, or micronucleus assays, have not been reported for this compound. In contrast, other furanone structures, like 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), have been found to be mutagenic. researchgate.net However, these findings are specific to the tested compounds and cannot be attributed to this compound.

Research into Anti-carcinogenic Effects in Dietary Contexts

There is no scientific literature available that investigates or establishes any anti-carcinogenic effects of this compound, particularly within a dietary context. Research has been conducted on the anticancer activities of other 2(5H)-furanone derivatives, particularly halogenated versions, which have shown cytotoxicity against various cancer cell lines. mdpi.com However, these properties are structure-specific, and no similar research has been published for this compound.

Advanced Analytical Methodologies for Furanone Identification and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for isolating 3,4-Dimethyl-2(5H)-furanone from complex sample mixtures, a critical step preceding its quantification and characterization. The choice between gas and liquid chromatography is typically dictated by the volatility of the analyte and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound, offering exceptional sensitivity and selectivity, which are crucial for trace analysis. The methodology involves vaporizing the sample and separating its components on a capillary column before detection by a mass spectrometer.

For effective trace analysis, sample preparation is paramount. A common approach involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method for extraction, followed by cleanup using dispersive solid-phase extraction (dSPE) to remove interfering matrix components like lipids. eurl-pc.eu In some cases, derivatization may be employed to enhance the volatility and thermal stability of similar furanone compounds, although this compound is generally amenable to direct GC-MS analysis. nih.govresearchgate.net

The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase of the column. A non-polar column, such as one with a DB-5ms stationary phase, is often suitable for this class of compounds. eurl-pc.eu Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique fingerprint for identification. Quantification is often achieved in selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific fragment ions characteristic of the target analyte. For this compound, this allows for detection at very low concentrations, with limits of quantification (LOQs) potentially reaching the micrograms per kilogram (µg/kg) range. eurl-pc.eu

ParameterTypical ConditionPurpose
Sample Preparation QuEChERS extraction with acetonitrile (B52724) and salts (MgSO₄, NaCl)Efficient extraction from complex food matrices (e.g., meat, fish). eurl-pc.eu
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µmSeparation of volatile compounds based on boiling point and polarity. eurl-pc.eu
Injection Mode SplitlessMaximizes transfer of analyte to the column for trace-level detection. eurl-pc.eu
Carrier Gas HeliumInert gas to carry sample through the column. eurl-pc.eu
MS Ionization Electron Ionization (EI) at 70 eVStandard method for creating reproducible fragmentation patterns. imreblank.ch
MS Detection Mode Selected Ion Monitoring (SIM) or Full ScanSIM for high sensitivity quantification; Full Scan for identification. imreblank.ch

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for less volatile or thermally sensitive furanones. For this compound, which possesses a chromophore, UV detection is a straightforward and effective method for quantification.

The most common mode for furanone analysis is reversed-phase (RP) HPLC. researchgate.net In this setup, a non-polar stationary phase, typically a C18 (ODS) column, is used with a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient or isocratic elution with a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol (B129727) is used to move the compound through the column. researchgate.netsielc.com

Detection is achieved using a UV-Vis detector. Furanone structures exhibit UV absorbance, with detection wavelengths commonly set in the range of 280-290 nm for related compounds, which provides good sensitivity and selectivity against many matrix components. researchgate.net While not as structurally specific as mass spectrometry, HPLC-UV is a robust and accurate method for quantification when the identity of the compound has been previously confirmed.

ParameterTypical ConditionPurpose
Stationary Phase Reversed-Phase C18 (ODS)Separation based on hydrophobicity. researchgate.net
Mobile Phase Acetonitrile / Water or Methanol / Acetate BufferElution of the analyte from the column. The organic modifier content controls retention time. researchgate.netsielc.com
Elution Mode Isocratic or GradientIsocratic for simple mixtures; Gradient for complex samples to improve resolution and reduce analysis time.
Detection UV AbsorbanceQuantification based on light absorption by the analyte's chromophore.
Wavelength ~280-290 nm (for related furanones)Wavelength of maximum absorbance for sensitive detection. researchgate.net

Spectroscopic Characterization

While chromatography separates the compound of interest, spectroscopy provides the detailed information necessary for its unequivocal structural identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of organic compounds like this compound. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

NucleusExpected Chemical Shift (δ, ppm) RangeExpected MultiplicityInferred Structural Fragment
¹H NMR ~1.8 - 2.0Singlet or narrow multipletMethyl group on a double bond (C4-CH₃)
~1.9 - 2.1Singlet or narrow multipletMethyl group on a double bond (C3-CH₃)
~4.6 - 4.8SingletMethylene group adjacent to oxygen (C5-H₂)
¹³C NMR ~170 - 175N/ALactone Carbonyl Carbon (C=O)
~155 - 165N/AOlefinic Carbon (C4)
~125 - 135N/AOlefinic Carbon (C3)
~70 - 75N/AMethylene Carbon (C5)
~8 - 12N/AMethyl Carbon (C4-CH₃)
~8 - 12N/AMethyl Carbon (C3-CH₃)

Note: The predicted NMR data is based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

When coupled with GC, mass spectrometry provides structural information based on the fragmentation pattern of the molecule upon ionization. In electron ionization (EI-MS), the this compound molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation into smaller, characteristic ions. imreblank.ch

The fragmentation of substituted furanones typically involves cleavage of the ring and loss of small neutral molecules or radicals. imreblank.ch A general pathway for alkylated furanones involves the breakdown of the furanone ring and cleavage of the alkyl substituents. imreblank.ch The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak confirms the compound's molecular weight (112.13 g/mol for C₆H₈O₂), while the fragment ions help to piece together its structure.

m/z (Mass-to-Charge Ratio)Proposed Ion Structure / Neutral LossSignificance
112[C₆H₈O₂]⁺•Molecular Ion (M⁺•)
97[M - CH₃]⁺Loss of a methyl radical
84[M - CO]⁺•Loss of carbon monoxide from the ring
69[M - CO - CH₃]⁺Subsequent loss of a methyl radical
56[M - 2CO]⁺• or [C₄H₈]⁺•Ring fragmentation products
43[C₃H₇]⁺ or [CH₃CO]⁺Common fragment ions in organic mass spectrometry

Note: This table represents a proposed fragmentation pattern based on general principles of mass spectrometry and data from structurally similar furanones. imreblank.chlibretexts.org

The process requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a 3D map of the electron density within the crystal can be generated, from which the precise positions of all atoms can be determined. nih.gov

For a chiral molecule, the analysis of anomalous dispersion effects can determine its absolute stereochemistry. mit.edu This is often quantified by the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov While obtaining a suitable crystal of a small molecule like this compound can be challenging, if successful, X-ray crystallography would provide irrefutable proof of its atomic connectivity and spatial arrangement. nih.gov This technique is particularly valuable when the molecule is synthesized and contains stereocenters, or when its specific solid-state conformation is of interest. Even for molecules containing only light atoms (C, H, O), modern diffractometers and computational methods often allow for the successful determination of the absolute configuration. mit.edu

Isotope Dilution Assays for Precise Quantification

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for the quantification of volatile compounds, including this compound. This technique involves the use of a known amount of an isotopically labeled form of the target analyte as an internal standard. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it can effectively compensate for any loss of the analyte during sample preparation and analysis, leading to highly precise and accurate quantification.

The principle of SIDA relies on the addition of a known quantity of the isotopically labeled standard (e.g., ¹³C-labeled this compound) to the sample at the earliest stage of analysis. After extraction and purification, the sample is analyzed by a mass spectrometric detector, typically coupled with gas chromatography (GC-MS). The mass spectrometer can differentiate between the native compound and the labeled internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the native analyte to that of the labeled standard, the concentration of the native this compound in the original sample can be accurately calculated.

Several studies have successfully employed SIDA for the quantification of this compound in a variety of food and beverage matrices. For instance, a stable isotope dilution assay was developed for the quantification of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) in foods like fenugreek seeds, lovage, seasonings, and soya sauce, utilizing [¹³C]-sotolone as the internal standard. Research on aged rums has also utilized SIDA to quantify sotolon, providing insights into its concentration in different varieties. Furthermore, the evolution of sotolon concentration in dry white wines during aging has been monitored using this precise technique. In the realm of roasted coffee, SIDA has been applied to determine the amounts of 3-hydroxy-4,5-dimethyl-2(5H)-furanone in both Arabica and Robusta varieties, highlighting differences between the two. researchgate.netimreblank.ch

Table 1: Quantification of this compound in Various Food Matrices using Stable Isotope Dilution Assay (SIDA)

Food MatrixConcentration RangeIsotopically Labeled StandardReference
Seasonings Varies[¹³C]-SotolonBlank et al. (1992)
Soya Sauce Varies[¹³C]-SotolonBlank et al. (1992)
Fenugreek Seeds High[¹³C]-SotolonBlank et al. (1992)
Lovage Moderate[¹³C]-SotolonBlank et al. (1992)
Aged Rums Varies by type and ageNot specifiedIckes (dissertation)
Dry White Wines Increases with agingNot specifiedLavigne et al. (2008)
Roasted Arabica Coffee 1.47 mg/kgNot specifiedBlank et al. (1995) imreblank.ch
Roasted Robusta Coffee 0.63 mg/kgNot specifiedBlank et al. (1995) imreblank.ch

Sensory Evaluation Techniques (e.g., Aroma Extract Dilution Analysis, Gas Chromatography-Olfactometry)

Sensory evaluation techniques are crucial for determining the organoleptic relevance of volatile compounds. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. As compounds elute from the GC column, they are split into two paths: one leading to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained panelist can assess the odor of each compound.

Several studies have utilized AEDA and GC-O to investigate the sensory significance of this compound in various food products. In a study on Japanese soy sauce, this compound, also known as sotolon, was identified with a high FD factor of 1024. nih.gov An even higher FD factor of 4096 was reported for sotolon in heated seasoned soy sauce, indicating its significant contribution to the aroma. Research on fresh walnuts also identified sotolon as a key odorant with a notable FD factor. In the context of aged Port wine, AEDA was instrumental in identifying sotolon as a key contributor to the characteristic aroma. nih.gov Furthermore, studies on roasted coffee have also reported the presence of sotolon as an important aroma compound using AEDA. imreblank.ch

Table 2: Sensory Evaluation of this compound in Various Food Matrices using Aroma Extract Dilution Analysis (AEDA) and Gas Chromatography-Olfactometry (GC-O)

Food MatrixFlavor Dilution (FD) FactorOdor DescriptionReference
Japanese Soy Sauce 1024Seasoning-likeKaneko et al. (2012) nih.gov
Heated Seasoned Soy Sauce 4096Seasoning-likeKaneko et al. (2012) nih.gov
Fresh Walnuts HighFenugreek-likeSteinhaus & Schieberle (2023)
Aged Port Wine HighNutty, spicy-likeFerreira et al. (2003) nih.gov
Roasted Coffee HighSeasoning-like, caramel-likeGrosch et al. (1991) imreblank.ch

Applications and Future Research Directions

Innovation in Food and Flavor Technology

In the realm of food and flavor technology, furanones are celebrated for their potent and often pleasant aromas. While the specific sensory profile of 3,4-Dimethyl-2(5H)-furanone is not extensively documented in publicly available literature, its structural analogs are well-known and commercially significant flavor compounds. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol® or strawberry furanone, is a key aroma component in strawberries and pineapples, imparting a sweet, caramel-like, fruity fragrance. Similarly, 3-hydroxy-4,5-dimethyl-2(5H)-furanone, or sotolon, is a powerful aroma compound with a nutty, spicy, and curry-like scent, which is a key odorant in aged Port wine. acs.org

The flavor industry continually seeks novel compounds to create unique and appealing sensory experiences. Future research could focus on the synthesis and sensory evaluation of this compound to determine its aroma profile and potential applications as a flavoring agent in food and beverages. Innovations in encapsulation and controlled-release technologies could also be explored to enhance the stability and impact of furanone-based flavors in various food matrices.

Medicinal Chemistry and Drug Discovery

The 2(5H)-furanone core is a recognized pharmacophore, a structural unit responsible for a molecule's biological activity, making it a valuable scaffold in drug discovery. mdpi.com Various derivatives have demonstrated a wide range of pharmacological effects, suggesting that this compound could serve as a lead compound for the development of new therapeutic agents.

Development of Novel Therapeutic Agents (e.g., Antibiotics, Antifungals)

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The 2(5H)-furanone skeleton has been identified in compounds with significant antibacterial and antifungal properties. mdpi.commdpi.com For example, certain chiral 2(5H)-furanone sulfones have shown antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.comfrontiersin.org Other furanone derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many chronic infections. nih.gov

Specifically, some 2(5H)-furanone derivatives have exhibited antifungal activity against strains of Candida albicans. mdpi.com Research into novel 2(5H)-furanone derivatives has shown their potential to repress biofilm formation by various Gram-positive bacteria. mdpi.com

Future research could involve the synthesis and screening of this compound and its derivatives against a panel of clinically relevant bacteria and fungi to assess their potential as novel anti-infective agents.

Pharmacophore Design and Optimization

The versatility of the 2(5H)-furanone ring allows for structural modifications at various positions to optimize its interaction with biological targets. mdpi.com Studies on 3,4-diaryl-2(5H)-furanone derivatives have revealed potent cytotoxic activities against several cancer cell lines, with some compounds showing efficacy at nanomolar concentrations. nih.govresearchgate.net This highlights the potential of the furanone scaffold in the design of new anticancer agents.

The table below summarizes the cytotoxic activity of selected 3,4-diaryl-2(5H)-furanone derivatives against a human cancer cell line.

CompoundModificationED50 (nM) in a Cancer Cell Line
Derivative 13-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanone<20
Derivative 23-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2(5H)-furanone<20
Derivative 33-(3,4,5-trimethoxyphenyl)-4-(3-amino-4-methoxyphenyl)-2(5H)-furanone<20
Derivative 43-(3,4,5-trimethoxyphenyl)-4-(2-naphthyl)-2(5H)-furanone<20

Data sourced from studies on 3,4-diaryl-2(5H)-furanone derivatives. nih.govresearchgate.net

Future work in this area could involve computational modeling and combinatorial chemistry to design and synthesize libraries of this compound derivatives with enhanced potency and selectivity for specific therapeutic targets.

Agrochemical Science

The development of novel and effective agrochemicals is crucial for ensuring food security. The furanone structure has shown promise in this sector, particularly in the regulation of plant growth.

Formulation of Seed Germination Inhibitors

While there is no direct evidence of this compound acting as a seed germination inhibitor, a closely related compound, 3,4,5-trimethyl-2(5H)-furanone, has been identified as a potent inhibitor of seed germination. researchgate.netnih.govfigshare.com This suggests that the dimethylated analog may also possess similar properties.

The inhibitory effects of furanone derivatives on seed germination could be harnessed for weed management. The following table details the synthesis of the seed germination inhibitor 3,4,5-trimethyl-2(5H)-furanone, a process that could potentially be adapted for this compound.

Starting MaterialReagentsProductApplication
2,3-dimethylmaleic anhydride1. Methyllithium 2. Sodium borohydride (B1222165)3,4,5-trimethyl-2(5H)-furanoneSeed germination inhibitor

Based on the synthesis of a related compound. researchgate.netnih.gov

Further research is warranted to investigate the effect of this compound on the germination of various plant species, which could lead to the development of new herbicides.

Biopesticides and Fungicides

The 2(5H)-furanone ring is present in a number of natural and synthetic compounds with insecticidal and fungicidal properties. mdpi.com This indicates a potential for this compound to be explored for similar applications. The development of biopesticides derived from natural scaffolds like furanones is a promising avenue for sustainable agriculture, offering alternatives to conventional synthetic pesticides. Future studies could involve screening this compound and its derivatives for activity against common agricultural pests and fungal pathogens.

Environmental Biotechnology

The application of this compound, also known as sotolone, in environmental biotechnology is an area of growing interest, particularly in the development of novel strategies to combat biofouling.

Anti-biofouling Strategies

Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses significant challenges in various industries, from marine transport to water treatment. The formation of biofilms, complex communities of microorganisms encased in a self-produced matrix, is a primary driver of biofouling. An emerging and environmentally conscious approach to combat this issue is the disruption of bacterial communication, known as quorum sensing (QS).

Recent research has identified this compound (sotolone) as a potent agent in anti-biofouling strategies due to its ability to inhibit quorum sensing in pathogenic bacteria such as Pseudomonas aeruginosa. nih.govresearchgate.netmdpi.comresearchgate.net This bacterium is a common culprit in biofilm formation. Sotolone has been shown to significantly reduce the production of biofilms and various virulence factors regulated by QS. nih.govresearchgate.netresearchgate.net

The mechanism of action involves the interference with QS signaling pathways. In-silico studies have demonstrated that sotolone has a strong binding affinity for QS receptors, comparable to that of the natural signaling molecules. nih.gov While it binds to the receptor, it does not trigger the necessary conformational changes required for the activation of virulence genes, effectively blocking the communication pathway. nih.gov This disruption has been confirmed through the observed downregulation of QS gene expression in P. aeruginosa when treated with sub-minimum inhibitory concentrations (sub-MIC) of sotolone. nih.govresearchgate.net

The practical implications of these findings are significant. By inhibiting biofilm formation, this compound can help prevent the clogging of membranes in water purification systems, reduce drag on ship hulls, and inhibit the colonization of medical implants. The use of a naturally occurring compound like sotolone presents a promising alternative to traditional, often toxic, anti-biofouling agents.

Table 1: Effects of this compound (Sotolone) on Pseudomonas aeruginosa Virulence Factors

Virulence Factor Concentration of Sotolone Percentage Reduction
Protease 25 µg/mL 29%
Protease 50 µg/mL 71%
Elastase 25 µg/mL 28%
Elastase 50 µg/mL 87%
Hemolysins 25 µg/mL 21%
Hemolysins 50 µg/mL 84%

Data sourced from a study on the anti-virulence activities of sotolone. nih.gov

Emerging Research Areas and Interdisciplinary Opportunities

The demonstrated bioactivity of this compound opens up several promising avenues for future research and fosters collaboration across various scientific disciplines.

The anti-virulence properties of sotolone position it as a potential candidate for the development of novel therapeutics. researchgate.net By disarming pathogenic bacteria rather than killing them, it may exert less selective pressure for the development of resistance, a major challenge in modern medicine. This creates an interdisciplinary bridge between organic chemistry, microbiology, and pharmacology for the development of anti-infective agents that could serve as alternatives or adjuvants to conventional antibiotics. mdpi.comresearchgate.net

The field of materials science presents another significant opportunity for interdisciplinary research. The incorporation of this compound into polymers and coatings could lead to the development of surfaces that actively resist biofilm formation. This is particularly relevant for marine applications, where furanone-containing composites are being explored for their anti-fouling properties. Such research would necessitate collaboration between chemists, materials scientists, and marine biologists to design and test these novel materials in real-world environments.

Furthermore, the study of sotolone and other furanones is contributing to the burgeoning field of "flavoromics" and the understanding of molecular mechanisms of olfaction. researchgate.netoup.com This research, while not directly related to environmental biotechnology, highlights the diverse functionalities of this compound and encourages interdisciplinary approaches involving food science, neurobiology, and chemistry to explore the complex interactions between molecules, receptors, and sensory perception. The broader investigation into the bioactivity of natural compounds from sources like fenugreek, where sotolone is a key aromatic component, also aligns with the growing interest in network pharmacology and systems biology to understand the multi-targeted therapeutic approaches of traditional medicinal plants. mdpi.comtandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dimethyl-2(5H)-furanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis often involves halogenation or alkylation of 2(5H)-furanone precursors. For example, 3,4-dihalo-2(5H)-furanones (e.g., 3,4-dibromo or dichloro derivatives) can undergo Pd-catalyzed cross-coupling with methyl groups, followed by hydrogenation to stabilize the product . Reaction optimization requires precise control of catalysts (e.g., Pd(PPh₃)₄), temperature (60–80°C), and solvent polarity (e.g., THF or DMF) to avoid side reactions like over-alkylation. Purity is typically verified via HPLC (≥95%) and NMR .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituents at C3 and C4. For 3,4-dimethyl derivatives, methyl protons appear as singlets (δ 1.8–2.1 ppm) .
  • IR : Lactone carbonyl stretching (~1750 cm⁻¹) confirms the furanone ring .
  • Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gap, dipole moment) and validate experimental data .

Q. How can researchers screen the biological activity of this compound derivatives against bacterial biofilms?

  • Methodological Answer :

  • Biofilm Assays : Use Pseudomonas aeruginosa or Staphylococcus aureus models. Quantify biofilm inhibition via crystal violet staining and confocal microscopy .
  • Derivatization : Attach functional groups (e.g., hydroxy, chloro) to the furanone core to enhance penetration into biofilm matrices. Compare Minimum Biofilm Eradication Concentrations (MBEC) across derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the contradictory antibacterial efficacy of this compound derivatives in Gram-positive vs. Gram-negative bacteria?

  • Methodological Answer :

  • Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess cell wall disruption in E. coli (Gram-negative) vs. S. aureus (Gram-positive). Chlorinated derivatives show higher activity against Gram-negatives due to enhanced outer membrane penetration .
  • Resistance Gene Analysis : Perform RNA-seq to identify efflux pump upregulation (e.g., mexAB-oprM in P. aeruginosa) in response to furanone exposure .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer :

  • QSAR Models : Use Gaussian or Schrödinger software to calculate descriptors like LogP, polar surface area, and electrostatic potential. Correlate with experimental IC₅₀ values .
  • Docking Studies : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. Methyl groups at C3/C4 may enhance hydrophobic binding in active sites .

Q. What strategies resolve discrepancies in genotoxicity data for halogenated this compound derivatives?

  • Methodological Answer :

  • In Vitro/In Vivo Comparison : Conduct Ames tests (TA100 strain) and micronucleus assays (e.g., CHO-K1 cells) for in vitro genotoxicity. Validate with rodent models to assess in vivo relevance .
  • Metabolite Profiling : Use LC-MS to identify detoxified metabolites (e.g., glutathione conjugates) that reduce mutagenicity .

Q. How does enantioselective synthesis of this compound derivatives impact their pharmacological activity?

  • Methodological Answer :

  • Chiral Resolution : Employ asymmetric catalysis (e.g., Rh(I)-hydrogenation) or chiral auxiliaries (e.g., cinchonidine) to isolate enantiomers .
  • Bioactivity Testing : Compare enantiomers in cytotoxicity assays (e.g., MTT). (4R,5R)-enantiomers of dihydrofuranones show 2–3× higher activity than (4S,5S) .

Q. Can this compound serve as a bio-based platform for C4 chemicals?

  • Methodological Answer :

  • Biocatalytic Conversion : Use E. coli expressing engineered oxidoreductases to convert furanones to maleic acid or γ-butyrolactone. Optimize yields (≥80%) via fed-batch fermentation .
  • Life Cycle Analysis (LCA) : Compare energy inputs and carbon footprints of bio-based vs. petrochemical routes .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound derivatives, while others suggest low toxicity?

  • Methodological Answer :

  • Dose-Dependent Effects : Perform MTT assays across concentrations (1–100 μM). Cytotoxicity often spikes above 50 μM due to mitochondrial membrane depolarization .
  • Formulation Differences : Covalent attachment to polymers (e.g., dental resins) reduces leaching and systemic toxicity compared to free compounds .

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